molecular formula C5H11NO3 B13628790 Methyl (3R)-4-amino-3-hydroxybutanoate CAS No. 916971-31-8

Methyl (3R)-4-amino-3-hydroxybutanoate

Cat. No.: B13628790
CAS No.: 916971-31-8
M. Wt: 133.15 g/mol
InChI Key: QUTSKIWJUHDULC-SCSAIBSYSA-N
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Description

Methyl (3R)-4-amino-3-hydroxybutanoate is an organic compound with significant importance in various scientific fields. This compound is a derivative of butanoic acid, featuring an amino group and a hydroxyl group on the third carbon atom, making it a chiral molecule. Its unique structure allows it to participate in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-4-amino-3-hydroxybutanoate typically involves the esterification of (3R)-4-amino-3-hydroxybutanoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. The process involves the same esterification reaction but is optimized for large-scale production by controlling temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-4-amino-3-hydroxybutanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Methyl (3R)-4-amino-3-oxobutanoate.

    Reduction: Methyl (3R)-4-amino-3-hydroxybutylamine.

    Substitution: Methyl (3R)-4-amino-3-aminobutanoate.

Scientific Research Applications

Methyl (3R)-4-amino-3-hydroxybutanoate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the biosynthesis of certain amino acids and peptides.

    Medicine: Investigated for its potential role in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (3R)-4-amino-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways. Its chiral nature allows it to fit into enzyme active sites with high specificity, influencing biochemical reactions.

Comparison with Similar Compounds

Methyl (3R)-4-amino-3-hydroxybutanoate can be compared with other similar compounds like:

    Methyl (3R)-3-hydroxybutanoate: Lacks the amino group, making it less versatile in certain reactions.

    Methyl (3R)-4-amino-3-oxobutanoate: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity and applications.

    Methyl (3R)-4-amino-3-hydroxybutylamine: Features an amine group instead of an ester, affecting its solubility and chemical behavior.

These comparisons highlight the unique properties of this compound, such as its dual functional groups and chiral center, which contribute to its wide range of applications and reactivity.

Properties

CAS No.

916971-31-8

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl (3R)-4-amino-3-hydroxybutanoate

InChI

InChI=1S/C5H11NO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3,6H2,1H3/t4-/m1/s1

InChI Key

QUTSKIWJUHDULC-SCSAIBSYSA-N

Isomeric SMILES

COC(=O)C[C@H](CN)O

Canonical SMILES

COC(=O)CC(CN)O

Origin of Product

United States

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